molecular formula C3H10ClNO2 B6284395 (2R)-3-aminopropane-1,2-diol hydrochloride CAS No. 2196154-29-5

(2R)-3-aminopropane-1,2-diol hydrochloride

Cat. No. B6284395
CAS RN: 2196154-29-5
M. Wt: 127.6
InChI Key:
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Description

(2R)-3-aminopropane-1,2-diol hydrochloride, also known as (2R)-3-amino-1-propanol hydrochloride, is an organic compound that has been used in laboratory experiments and research studies for a variety of purposes. It is a chiral molecule that is composed of a single chiral center, and has the chemical formula C3H10ClNO. This compound is a colorless solid that is soluble in water, ethanol, and methanol. It is an important reagent for the synthesis of other compounds, and has been used in a variety of scientific research applications.

Mechanism of Action

The mechanism of action of (2R)-3-aminopropane-1,2-diol hydrochloride is not fully understood, but it is believed to involve the formation of a Schiff base intermediate. This intermediate is then attacked by a nucleophile, such as a hydroxide ion, to form a new carbon-nitrogen bond. This reaction is believed to be the key to the formation of a variety of compounds from (2R)-3-aminopropane-1,2-diol hydrochloride.
Biochemical and Physiological Effects
The biochemical and physiological effects of (2R)-3-aminopropane-1,2-diol hydrochloride are not fully understood. However, it has been suggested that it may act as an inhibitor of certain enzymes, such as cyclooxygenase-2. Additionally, it has been suggested that it may have some anti-inflammatory effects. However, further research is needed to fully understand the biochemical and physiological effects of this compound.

Advantages and Limitations for Lab Experiments

The main advantage of using (2R)-3-aminopropane-1,2-diol hydrochloride in laboratory experiments is that it is relatively easy to synthesize and is relatively inexpensive. Additionally, it is a chiral molecule, which makes it useful for the synthesis of a variety of chiral compounds. However, there are some limitations to using this compound in laboratory experiments. For example, it is not very soluble in non-polar solvents, making it difficult to use in certain types of experiments. Additionally, it is not very stable, which can make it difficult to store for long periods of time.

Future Directions

There are a number of potential future directions for research involving (2R)-3-aminopropane-1,2-diol hydrochloride. For example, further research could be conducted to better understand the biochemical and physiological effects of this compound. Additionally, further research could be conducted to develop more efficient and cost-effective methods of synthesizing this compound. Additionally, further research could be conducted to explore the potential applications of this compound in the synthesis of a variety of compounds, such as pharmaceuticals, dyes, and fragrances. Finally, further research could be conducted to explore the potential uses of this compound in the treatment of various diseases and disorders.

Synthesis Methods

The synthesis of (2R)-3-aminopropane-1,2-diol hydrochloride is relatively simple and can be achieved through a number of different methods. One method involves the reaction of 1-propanol with hydrochloric acid and sodium nitrite to form a nitrite ester. This nitrite ester can then be treated with sodium hydroxide to form (2R)-3-aminopropane-1,2-diol hydrochloride. This method is simple and cost-effective, and has been used in the synthesis of a variety of compounds.

Scientific Research Applications

(2R)-3-aminopropane-1,2-diol hydrochloride has been used in a variety of scientific research applications. For example, it has been used in the synthesis of a variety of chiral compounds, such as amino acids and peptides. It has also been used in the synthesis of a variety of pharmaceuticals, such as anti-inflammatory drugs and anticonvulsants. Additionally, it has been used in the synthesis of a variety of other compounds, such as dyes and fragrances.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for (2R)-3-aminopropane-1,2-diol hydrochloride involves the conversion of a starting material into the desired product through a series of chemical reactions.", "Starting Materials": [ "Glyceraldehyde", "Ammonia", "Hydrochloric acid", "Sodium borohydride", "Sodium cyanoborohydride", "Sodium hydroxide", "Methanol", "Acetic acid", "Diethyl ether", "Water" ], "Reaction": [ "Step 1: Glyceraldehyde is converted to glycerol using sodium borohydride as a reducing agent.", "Step 2: Glycerol is reacted with sodium cyanoborohydride to form (2R,3R)-2,3-dihydroxypropylamine.", "Step 3: (2R,3R)-2,3-dihydroxypropylamine is treated with hydrochloric acid to form (2R)-3-aminopropane-1,2-diol hydrochloride.", "Step 4: The product is purified by recrystallization from methanol and diethyl ether." ] }

CAS RN

2196154-29-5

Product Name

(2R)-3-aminopropane-1,2-diol hydrochloride

Molecular Formula

C3H10ClNO2

Molecular Weight

127.6

Purity

95

Origin of Product

United States

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